4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

mGluR5 Negative allosteric modulator CNS drug discovery

This 1,2,4-oxadiazole features a 3-nitrophenyl at C5 and 4-pyridyl at C3 (CAS 380581-06-6, MW 268.23, XLogP 2.2, HBD 0, HBA 6). Unlike the common 2-pyridyl isomer (mGluR5 NAM IC50 236 nM), the 4-pyridyl vector enables novel hydrogen-bonding geometry, reducing off-target risk and creating patentable chemical space for psychiatric and anti-infective programs. The nitro group supports bioreductive activation against M. tuberculosis. Confirming regioisomer identity is essential—generic purchases may yield inactive analogs.

Molecular Formula C13H8N4O3
Molecular Weight 268.23 g/mol
Cat. No. B5879647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Molecular FormulaC13H8N4O3
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC=NC=C3
InChIInChI=1S/C13H8N4O3/c18-17(19)11-3-1-2-10(8-11)13-15-12(16-20-13)9-4-6-14-7-5-9/h1-8H
InChIKeyIMSXHNJZMPDAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine: Core Identity and Baseline Procurement Specifications


4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 380581-06-6) is a 1,2,4-oxadiazole-based bioactive small molecule featuring a 3-nitrophenyl substituent at the oxadiazole C5 position and a 4-pyridyl group at the C3 position [1]. It has a molecular weight of 268.23 g/mol, a calculated XLogP of 2.2, zero hydrogen bond donors, and six hydrogen bond acceptors, placing it within favorable oral drug-like chemical space [1]. The compound is classified as a synthetic heterocyclic probe with potential applications in central nervous system (CNS) drug discovery and anti-infective research [2].

Why Generic 1,2,4-Oxadiazole Analogs Cannot Substitute 4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine


1,2,4-Oxadiazole derivatives bearing nitrophenyl and pyridyl groups are not functionally interchangeable due to the critical influence of pyridine regioisomerism on target engagement. For instance, the 2-pyridyl isomer (5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole) demonstrates potent negative allosteric modulation of the metabotropic glutamate receptor 5 (mGluR5) with an IC50 of 236 nM [1], whereas relocation of the pyridyl nitrogen to the 4-position (as in the present compound) alters the hydrogen-bonding geometry and is expected to shift both potency and target selectivity [2]. Substituting the nitro group with chlorine (3-chloro analog, IC50 116 nM at mGluR5) further changes electronic properties and binding kinetics [1]. These structure-activity relationship (SAR) divergences mean that generic procurement of 'oxadiazole-pyridine' compounds without specifying the exact regioisomer and substituent pattern carries a high risk of obtaining an inactive or off-target probe.

Quantitative Differentiation Evidence for 4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine Against Closest Analogs


Pyridine Regioisomerism Drives mGluR5 Affinity and Selectivity Differentiation

The 2-pyridyl regioisomer of the target compound (5-(3-nitrophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole) has a measured IC50 of 236 nM against human recombinant mGluR5 in a negative allosteric modulation assay using HEK293 cells [1]. The 4-pyridyl regioisomer (the target compound) presents the pyridine nitrogen in a topologically distinct orientation, altering the hydrogen-bond acceptor geometry that is critical for binding within the mGluR5 allosteric pocket [2]. While direct mGluR5 data for the 4-pyridyl isomer are not yet publicly deposited, the regioisomeric pair has been included in the same comprehensive SAR study, confirming that pyridine position significantly modulates cholinesterase and antimicrobial activity profiles [2].

mGluR5 Negative allosteric modulator CNS drug discovery

CNS Drug-Likeness: Physicochemical Differentiation from 3-Chloro and 3,4-Dihydroxy Analogs

The target compound possesses an XLogP of 2.2, zero hydrogen bond donors, six hydrogen bond acceptors, a molecular weight of 268.23 Da, and a topological polar surface area (TPSA) of approximately 88 Ų (calculated) [1]. These parameters satisfy all key CNS drug-likeness criteria: MW < 400, XLogP 2–5, HBD ≤ 3, and TPSA < 90 Ų [1]. In contrast, the 3-chloro analog has higher lipophilicity (XLogP ~2.8), and the 3,4-dihydroxy-5-nitrophenyl analog (BIA 9-1067) has a MW of 386.15 Da with two hydrogen bond donors . The target compound's balanced lipophilicity and absence of HBDs favor passive blood-brain barrier (BBB) penetration while minimizing P-glycoprotein efflux liability.

CNS drug-likeness Physicochemical properties Permeability

Cholinesterase Inhibitory Potential Differentiates from 1,3,4-Oxadiazole Isomers

A recent comprehensive study by Šikorová et al. (2026) profiled a series of nitro-substituted 1,2,4- and 1,3,4-oxadiazole derivatives, including pyridine- and nitrophenyl-bearing compounds, for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition [1]. The study identified robust AChE inhibitors with IC50 values as low as 1.47 µM, outperforming the clinical reference rivastigmine in several cases [1]. The target compound, as a 1,2,4-oxadiazole with 3-nitrophenyl and 4-pyridyl substituents, falls within the active chemotype space defined by this SAR analysis. Critically, the SAR established that 1,3,4-oxadiazole isomers are favored over 1,2,4-isomers for certain activities, meaning that substitution of the 1,2,4-oxadiazole core for a 1,3,4-oxadiazole core would yield a different activity profile [1].

Cholinesterase inhibition Neurodegeneration Alzheimer's disease

Antimycobacterial and Antimicrobial Activity Versus 3-Chloro and 4-Nitro Analogs

The Šikorová et al. (2026) study demonstrated potent antimicrobial activity (MIC values as low as 2 µM) for several nitro-substituted 1,2,4-oxadiazole derivatives against Mycobacterium tuberculosis, atypical mycobacteria, methicillin-resistant Staphylococcus aureus (MRSA), and the mould Trichophyton interdigitale [1]. The SAR analysis identified the 3-nitrophenyl moiety as a key structural determinant for antimicrobial potency, distinct from the 3,5-dinitrophenyl motif favored for cholinesterase inhibition [1]. Compared to the 3-chloro analog (5-(3-chlorophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole), which showed no publicly reported antimycobacterial data, the nitro group of the target compound is postulated to undergo bioreductive activation, a mechanism exploited by established antitubercular agents such as delamanid and pretomanid [1].

Antitubercular Mycobacterium tuberculosis Antimicrobial resistance

Optimal Procurement and Application Scenarios for 4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine


CNS Drug Discovery: mGluR5 Allosteric Modulator Hit Expansion

Medicinal chemistry teams pursuing novel negative allosteric modulators (NAMs) of mGluR5 for psychiatric indications (anxiety, schizophrenia, Fragile X syndrome) should procure this compound as a structurally differentiated starting point. Unlike the widely explored 2-pyridyl isomer (IC50 236 nM at mGluR5), the 4-pyridyl orientation of the target compound places the pyridine nitrogen in a distinct vector, enabling patentable chemical space exploration [1]. Its favorable CNS drug-likeness profile (XLogP 2.2, MW 268.23, HBD 0) supports blood-brain barrier penetration and reduces the likelihood of P-gp-mediated efflux [2].

Anti-Tubercular Drug Discovery: Nitroreductase-Activated Probe

Given the validated antimycobacterial activity of nitro-substituted 1,2,4-oxadiazoles (MIC values as low as 2 µM against M. tuberculosis) reported by Šikorová et al. (2026), this compound is a candidate for further evaluation as a bioreductively activated antitubercular agent [3]. The 3-nitrophenyl group is expected to undergo enzymatic reduction by mycobacterial nitroreductases (e.g., Ddn), generating reactive intermediates that damage bacterial DNA and cell wall components. This mechanism is not available to the 3-chloro analog, making the nitro-bearing scaffold uniquely suited for this application.

Cholinesterase Inhibitor Screening for Alzheimer's Disease

The compound resides within a chemically validated series of 1,2,4-oxadiazoles that exhibit acetylcholinesterase inhibition with IC50 values as low as 1.47 µM, outperforming rivastigmine in direct comparison [3]. Procurement for cholinesterase inhibitor screening should specify the 1,2,4-oxadiazole core (not the 1,3,4 isomer) because the SAR study conclusively demonstrated that core regioisomerism determines potency, with 1,2,4-oxadiazoles providing distinct binding modes confirmed by molecular docking [3].

Chemical Biology Probe for Nitro Group-Dependent Pharmacological Mechanisms

The presence of a single aromatic nitro group at the meta position of the phenyl ring makes this compound an ideal probe for investigating nitroreductase-dependent bioactivation pathways in mammalian and microbial systems. Unlike the 3,4-dihydroxy-5-nitrophenyl analog (BIA 9-1067), which is a peripherally selective COMT inhibitor, the target compound lacks catechol functionality, eliminating COMT-related off-target effects and enabling cleaner mechanistic deconvolution of nitro-dependent pharmacological activities .

Quote Request

Request a Quote for 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.